molecular formula C16H19N3O2S B2414480 N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 1007529-73-8

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2414480
CAS No.: 1007529-73-8
M. Wt: 317.41
InChI Key: BRERIJULLDFVDN-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 2,4-dimethylphenyl group, and a propanamide moiety

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-4-15(20)17-16-12-8-22(21)9-13(12)18-19(16)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERIJULLDFVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)CC2=NN1C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsFinally, the propanamide moiety is attached through amidation reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
  • Eltrombopag N-Oxide
  • Imidazole-containing compounds

Uniqueness

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-c]pyrazole core and a propanamide moiety, which contribute to its biological activity. The molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, and its molecular weight is approximately 397.47 g/mol.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight397.47 g/mol
IUPAC NameThis compound

1. Anti-inflammatory Activity

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anti-inflammatory effects. This compound has been shown to inhibit key inflammatory pathways by modulating the activity of cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In a study involving animal models of inflammation, administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups (p < 0.05) .

2. Anticancer Properties

The compound also demonstrates potential anticancer activity through various mechanisms:

  • Apoptosis Induction: It has been observed to induce apoptosis in cancer cell lines by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase in several cancer cell lines.

Research Findings:
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF7) with an IC50 value of approximately 15 µM .

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity: The compound selectively inhibits specific enzymes involved in inflammatory responses and cancer progression.
  • Receptor Interaction: It may interact with various receptors that modulate cellular signaling pathways related to inflammation and tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thieno[3,4-c]pyrazole core followed by functionalization with the dimethylphenyl group and subsequent amide formation.

Q & A

Q. What are the standard synthetic routes for N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]propanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:

Cyclization : Formation of the thienopyrazole core under reflux conditions (e.g., xylene, 120–140°C) using catalysts like palladium acetate .

Substitution : Introduction of the 2,4-dimethylphenyl group via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF) .

Amidation : Coupling with propanamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate purity .
  • Purification : Column chromatography or recrystallization .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substituent integration and regiochemistry (e.g., δ 2.2–2.5 ppm for methyl groups; δ 7.0–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₃O₂S) .
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Q. What preliminary biological activities have been reported for structurally analogous thienopyrazole derivatives?

  • Methodological Answer :
  • In vitro assays :
ActivityModel SystemKey Findings (Analog Compounds)Reference
AnticancerMCF-7 cellsIC₅₀ = 12 µM (4-chlorophenyl derivative)
Anti-inflammatoryRAW 264.7 macrophages40% inhibition of NO production (methoxyphenyl analog)
  • Mechanistic Clues : Competitive enzyme inhibition (e.g., COX-2) inferred via molecular docking .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency (e.g., 65% vs. 72% yield) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may reduce selectivity .
  • Temperature Control : Lower temps (80°C) reduce side products during amidation .
  • Table : Optimization Parameters
StepOptimal ConditionsYield Improvement
CyclizationXylene, 130°C, Pd(OAc)₂+15%
SubstitutionDMF, 90°C, K₂CO₃+10%

Q. What strategies are employed to elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity with targets (e.g., EGFR kinase) using AutoDock Vina .
  • Enzyme Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2) with fluorogenic substrates .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 2,4-dimethylphenyl with 4-methoxyphenyl) and compare bioactivity .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .
  • Control Variables : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation) .
  • Case Study : Discrepancies in anti-inflammatory activity (40% vs. 25% NO inhibition) traced to differences in LPS concentration (1 µg/mL vs. 0.5 µg/mL) .

Data Contradiction Analysis

Q. Why do similar thienopyrazole derivatives exhibit varying anticancer potencies?

  • Methodological Answer :
  • Structural Factors : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity vs. electron-donating groups (-OCH₃) .
  • Table : Comparative Bioactivity
SubstituentIC₅₀ (MCF-7 cells)LogPReference
4-Chlorophenyl12 µM3.2
4-Methoxyphenyl28 µM2.8
  • Resolution : Lipophilicity (LogP) correlates with membrane permeability; adjust substituents to balance solubility and potency .

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